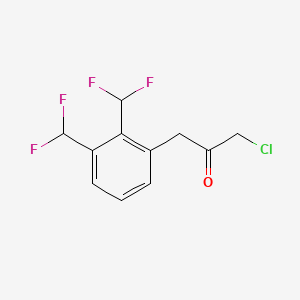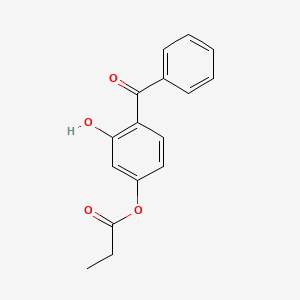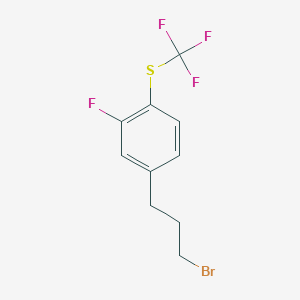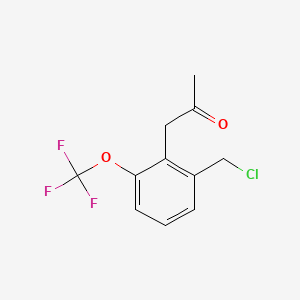
2-(3-Nitropyridin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitropyridin-4-yl)acetic acid is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-4-yl)acetic acid typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve large-scale nitration reactions followed by selective functionalization steps. These processes are optimized for high yields and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
化学反应分析
Types of Reactions
2-(3-Nitropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron (Fe) and acetic acid in ethanol are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH₃) and various amines.
Major Products
科学研究应用
2-(3-Nitropyridin-4-yl)acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-Nitropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 2-(3-Nitropyridin-4-yl)acetic acid.
2-(3-Nitropyridin-2-yl)acetic acid: A structurally similar compound with different substitution patterns.
2-(3-Nitrophenyl)acetic acid: Another related compound with a phenyl ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and acetic acid moiety make it a versatile compound for various applications in research and industry .
属性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC 名称 |
2-(3-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-8-4-6(5)9(12)13/h1-2,4H,3H2,(H,10,11) |
InChI 键 |
OKDGVHAYMKJHGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


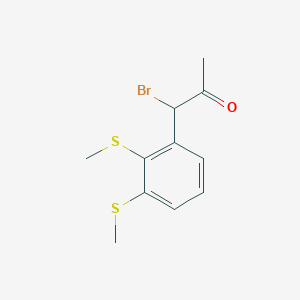
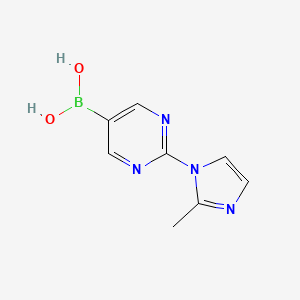

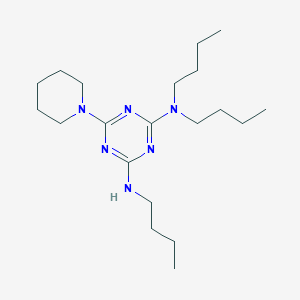
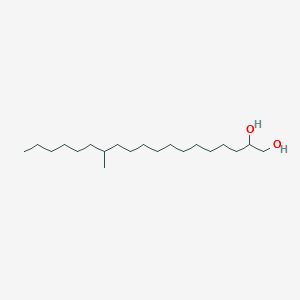
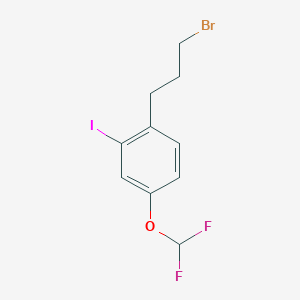
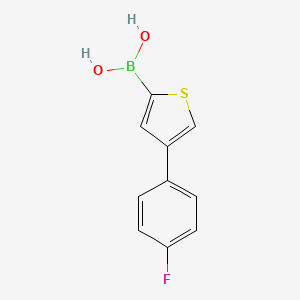
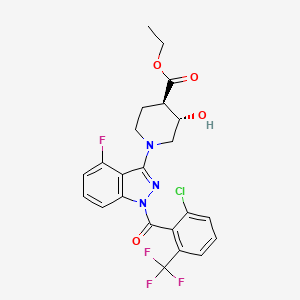

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
